(3Z)-5-nitro-3-(2-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}hydrazin-1-ylidene)-2,3-dihydro-1H-indol-2-one; N,N-dimethylformamide
Description
The compound (3Z)-5-nitro-3-(2-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}hydrazin-1-ylidene)-2,3-dihydro-1H-indol-2-one; N,N-dimethylformamide features a hybrid heterocyclic scaffold combining a nitro-substituted indole-2-one core and a 1-phenylpyrazolo[3,4-d]pyrimidine hydrazone moiety. The (3Z)-configuration indicates a specific stereoelectronic arrangement critical for its physicochemical properties. N,N-Dimethylformamide (DMF, CAS 68-12-2) is likely used as a solvent or co-crystallization agent, given its role in stabilizing polar intermediates and facilitating crystallization in similar compounds .
Properties
IUPAC Name |
N,N-dimethylformamide;5-nitro-3-[(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)diazenyl]-1H-indol-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N8O3.C3H7NO/c28-19-16(13-8-12(27(29)30)6-7-15(13)23-19)24-25-17-14-9-22-26(18(14)21-10-20-17)11-4-2-1-3-5-11;1-4(2)3-5/h1-10,23,28H;3H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMGAAXFFYSIWJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=O.C1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)N=NC4=C(NC5=C4C=C(C=C5)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N9O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3Z)-5-nitro-3-(2-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}hydrazin-1-ylidene)-2,3-dihydro-1H-indol-2-one; N,N-dimethylformamide is a complex organic molecule that has drawn attention due to its potential biological activities. This article explores its biological activities, including antitumor effects, mechanisms of action, and structural characteristics.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of 473.4 g/mol. Its structure features a nitro group, a hydrazine moiety, and a pyrazolo[3,4-d]pyrimidine ring, which are known for their diverse biological activities.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds related to pyrazolo[3,4-d]pyrimidines. For instance, derivatives have been identified as dual inhibitors of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2), demonstrating IC50 values in the range of 0.3–24 µM . The compound may exhibit similar properties due to its structural similarities.
Table 1: Antitumor Activity of Related Compounds
| Compound | Target | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound 5i | EGFR/VGFR2 | 0.3 | Inhibits cell migration |
| Compound 7f | DHFR | 0.31 | Induces apoptosis |
| Compound X | Dual EGFR/VEGFR2 Inhibitor | 7.60 | Suppresses cell cycle |
The mechanisms through which these compounds exert their antitumor effects include:
- Inhibition of Key Enzymes : The compound may inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell proliferation .
- Induction of Apoptosis : Studies indicate that related compounds can induce apoptosis in cancer cells by upregulating pro-apoptotic proteins like caspases and Bax while downregulating anti-apoptotic proteins such as Bcl-2 .
- Cell Cycle Arrest : The compound may disrupt the normal cell cycle progression, leading to DNA fragmentation and eventual cell death .
Case Studies
Several case studies have been conducted to evaluate the biological activity of pyrazolo[3,4-d]pyrimidine derivatives:
- Study on MCF-7 Cells : A study demonstrated that certain derivatives significantly inhibited tumor growth in MCF-7 breast cancer cells by inducing apoptosis and inhibiting migration .
- Dual Inhibition Studies : Research on dual inhibitors targeting EGFR and VEGFR2 showed promising results in reducing tumor growth in various cancer models, suggesting that similar mechanisms could be at play for the compound under discussion .
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives
Compounds such as (1-p-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-hydrazine () share the pyrazolo[3,4-d]pyrimidine backbone but differ in substituents. These modifications may influence solubility and binding affinity in biological systems .
Pyrazolo[3,4-b]pyridine Analogs
N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide () substitutes the pyrimidine ring with a pyridine system, reducing nitrogen content and altering electronic properties. The carboxamide group in this analog contrasts with the hydrazone linker in the target compound, impacting hydrogen-bonding capabilities and conformational flexibility .
Isomerization and Tautomerism
highlights isomerization in pyrazolo[4,3-e]triazolopyrimidine derivatives (e.g., compound 7 isomerizing to 6).
Physicochemical and Crystallographic Properties
Role of N,N-Dimethylformamide (DMF)
DMF (CAS 68-12-2) is a polar aprotic solvent widely used in crystallography and synthesis. Its high dielectric constant (ε = 36.7) facilitates dissolution of polar intermediates, as seen in the target compound’s preparation. Comparatively, analogs like 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzohydrazide () may employ alternative solvents (e.g., DMSO), affecting crystallization kinetics and crystal packing .
Crystallographic Analysis
The SHELX software suite () is pivotal for refining crystal structures of such compounds. For example, the hydrazone linkage in the target compound likely requires anisotropic displacement parameter refinement (via SHELXL) to resolve positional disorder, a challenge less pronounced in simpler analogs like 2-Chloro-N-[4-(2-furanyl)-2-pyrimidinyl]acetamide () .
Data Table: Key Comparative Features
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
